Product packaging for 6'-Chloro-[3,3'-bipyridin]-4-amine(Cat. No.:CAS No. 1258624-32-6)

6'-Chloro-[3,3'-bipyridin]-4-amine

Cat. No.: B572183
CAS No.: 1258624-32-6
M. Wt: 205.645
InChI Key: JCXARWNGQVTMJG-UHFFFAOYSA-N
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Description

Structural Significance within Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science, with nitrogen-containing heterocycles like pyridine (B92270) being particularly prominent. semanticscholar.org The bipyridine framework, as seen in 6'-Chloro-[3,3'-bipyridin]-4-amine, is a privileged structure. The two nitrogen atoms in the rings act as electron-withdrawing groups, influencing the electron density distribution across the molecule. This electronic nature makes the carbon atoms in the pyridine rings susceptible to certain chemical reactions.

Importance of Bipyridine Scaffolds in Modern Organic Synthesis

Bipyridine scaffolds are of immense importance in modern organic synthesis, primarily due to their ability to act as ligands in transition-metal catalysis. mdpi.comorgsyn.org They can chelate (bind) to metal ions through their nitrogen atoms, forming stable complexes that can catalyze a wide array of chemical reactions. researchgate.net The electronic and steric properties of the bipyridine ligand can be fine-tuned by adding substituents, which in turn modifies the catalytic activity and selectivity of the metal complex.

Substituted bipyridines are crucial components in the synthesis of:

Biologically active molecules: Many pharmaceuticals and natural products contain a bipyridine core. mdpi.compreprints.org

Photosensitizers and Viologens: These are used in solar cells and electrochromic devices. mdpi.compreprints.org

Supramolecular structures: The rigid and defined geometry of bipyridines makes them excellent building blocks for creating complex, self-assembling molecular architectures. mdpi.com

The synthesis of unsymmetrically substituted bipyridines, such as this compound, is often achieved through cross-coupling reactions like the Suzuki, Negishi, or Stille couplings. mdpi.comorgsyn.org These methods allow for the precise and controlled formation of the C-C bond between two different pyridine units, enabling the creation of a diverse library of functionalized bipyridines. acs.org

Regiochemical Considerations in 3,3'-Bipyridine (B1266100) Systems

The synthesis of unsymmetrically substituted bipyridines requires careful control of regiochemistry—that is, the control of which specific atoms form new bonds. For a 3,3'-bipyridine, the challenge lies in selectively coupling two different pyridine precursors at their respective 3-positions.

Several factors influence the regioselectivity in the synthesis of these compounds:

Directing Groups: The presence of certain functional groups on the pyridine rings can direct the coupling reaction to a specific position.

Catalyst and Reaction Conditions: The choice of catalyst (e.g., palladium or nickel complexes) and reaction conditions (temperature, solvent, base) can significantly impact the outcome and selectivity of the coupling reaction. researchgate.net

Nature of Precursors: The use of pre-functionalized pyridine derivatives, such as halopyridines (e.g., a chloropyridine) and pyridylboronic acids, is a common strategy. dergipark.org.tr In a Suzuki coupling, for instance, a 3-pyridylboronic acid can be coupled with a 3-halopyridine. The reactivity of the halide (I > Br > Cl) can also be used to control the reaction sequence. orgsyn.org

For the synthesis of this compound, a potential route could involve the coupling of a 3-halo-4-aminopyridine derivative with a 3-borono-6-chloropyridine derivative (or vice versa) via a palladium-catalyzed cross-coupling reaction. The specific choice of reactants and conditions is critical to avoid the formation of unwanted side products, such as homocoupled bipyridines, and to ensure the desired 3,3'-linkage. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClN3 B572183 6'-Chloro-[3,3'-bipyridin]-4-amine CAS No. 1258624-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-chloropyridin-3-yl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-10-2-1-7(5-14-10)8-6-13-4-3-9(8)12/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXARWNGQVTMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=C(C=CN=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745151
Record name 6'-Chloro[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258624-32-6
Record name [3,3′-Bipyridin]-4-amine, 6′-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258624-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Chloro[3,3'-bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Chemistry and Derivatization Strategies of the Chemical Compound

Reactivity of the Chloro Functionality (C-6' position)

Cross-Coupling with Organometallic Reagents

The chloro-substituent at the 6'-position of 6'-Chloro-[3,3'-bipyridin]-4-amine serves as a key handle for derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon bonds. The primary methods applicable to this substrate include the Suzuki, Stille, and Negishi couplings, which utilize organoboranes, organostannanes, and organozincs, respectively. mdpi.com

The general reactivity for these cross-coupling reactions on a pyridine (B92270) ring follows the order of the halogen leaving group: I > Br > Cl. While the chloro-substituent is less reactive than bromo or iodo groups, successful couplings can be achieved with appropriate catalyst systems and reaction conditions. researchgate.net

Suzuki Coupling: This reaction involves the coupling of the chloro-bipyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. For a chloro-substituted pyridine, a common catalyst system would be Pd(PPh₃)₄ with a base like sodium carbonate. mdpi.com The synthesis of new bipyridines has been demonstrated through the Suzuki coupling of a chloro-substituted pyridinylboronic acid, highlighting the feasibility of using chloro-pyridines as coupling partners. dergipark.org.tr

Stille Coupling: The Stille coupling employs organotin reagents and is known for its high reactivity, sometimes succeeding where Suzuki couplings are not effective. mdpi.com This method has been used to prepare a variety of 2,2'-bipyridines. mdpi.compreprints.org A typical catalyst for this transformation is PdCl₂(PPh₃)₂. mdpi.com However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds. mdpi.com

Negishi Coupling: The Negishi coupling utilizes organozinc reagents and is recognized for its high yields, mild reaction conditions, and good functional group tolerance. researchgate.net This method is a powerful tool for preparing bipyridines and can be more effective than Suzuki or Stille couplings in certain cases. researchgate.net

A summary of potential cross-coupling reactions for this compound is presented below.

Coupling Reaction Organometallic Reagent Typical Catalyst Key Advantages/Disadvantages
SuzukiBoronic acid/esterPd(PPh₃)₄, Na₂CO₃Readily available and stable reagents; chloro-group requires more forcing conditions.
StilleOrganostannanePdCl₂(PPh₃)₂High reactivity; toxic tin reagents.
NegishiOrganozincPd(dba)₂, XPhosHigh yields, mild conditions, good functional group tolerance.

Reactivity of the Bipyridine Core

The bipyridine core of this compound offers multiple sites for further functionalization beyond the chloro-substituent. These include C-H activation, selective reactions on the amino group, and skeletal editing of the pyridine rings.

C-H Functionalization and Activation

Direct C-H functionalization is an increasingly important strategy for molecular modification, offering an atom-economical approach to derivatization. nih.gov The bipyridine core of the target molecule presents several C-H bonds that could potentially be activated. The site of activation is influenced by the electronic properties of the rings and the directing effects of the substituents.

Transition metals like rhodium (Rh), ruthenium (Ru), and palladium (Pd) are commonly used to catalyze C-H activation. nih.gov For pyridine derivatives, C-H activation can be directed to specific positions. For instance, non-directed C-3 arylation of pyridine has been reported. mdpi.com In 4-substituted pyridines, dehydrogenative coupling can occur at the 2-position. mdpi.com Furthermore, pyridine-based templates have been designed to direct C-H activation to the meta position. acs.org A "rollover" C-H activation mechanism has also been described for chelating molecules. acs.org

For this compound, the amino group is an activating group, while the chloro group and the pyridine nitrogens are deactivating. The positions ortho to the amino group (C-5 and C-3) are electronically activated. The C-2 and C-5' positions are also potential sites for activation due to their proximity to the nitrogen atoms.

Selective Acylation Reactions

The primary amino group at the 4-position is a key site for derivatization. Selective acylation of this group allows for the introduction of a wide range of functionalities, which can modulate the compound's chemical and physical properties.

The acylation of aminopyridines can be achieved using standard acylating agents such as acyl chlorides or anhydrides. The selectivity of the reaction can be influenced by catalysts. For example, 4-aminopyridine (B3432731) (a similar structural motif) and 4-(dimethylamino)pyridine (DMAP) are known to be effective catalysts for acylation reactions. acs.orgnih.govresearchgate.netscientificlabs.co.uk

Research on the regioselective acylation of N-tosylhydrazide, catalyzed by 4-aminopyridine, provides a relevant model. acs.orgnih.govresearchgate.net In the presence of a catalytic amount of 4-aminopyridine, acylation occurs on the nitrogen atom masked by the tosyl group, whereas in its absence, the primary nitrogen is acylated. acs.orgnih.gov This suggests that the nucleophilicity of the amino group in this compound can be modulated to achieve selective acylation.

The following table summarizes the expected outcomes of selective acylation based on analogous systems.

Acylating Agent Catalyst Expected Product
Acyl ChlorideNoneN-acylated this compound
AnhydrideDMAPN-acylated this compound

Atom Swap and Skeletal Editing in Pyridine Scaffolds

Skeletal editing has emerged as a powerful strategy for the profound modification of molecular scaffolds. nih.govresearchgate.net This approach allows for the replacement of one or more atoms within a ring system, leading to a completely different core structure. For pyridine rings, a notable example is the conversion of a carbon-nitrogen (C-N) atom pair into a carbon-carbon (C-C) pair, effectively transforming a pyridine into a benzene (B151609) or naphthalene (B1677914) ring. d-nb.infosciencedaily.com

This transformation is typically achieved through a one-pot sequence involving dearomatization of the pyridine, a [4+2] cycloaddition, and a rearomatizing retrocycloaddition. d-nb.info This strategy is applicable to complex molecules and can be used for late-stage diversification. nih.govresearchgate.net Another skeletal editing approach involves a single-atom replacement, such as the conversion of a pyridine to a pyridazine (B1198779) by replacing a carbon atom with a nitrogen atom, which can be achieved through the photoinitiated rearrangement of an N-amino-2-azidopyridinium cation. nih.gov

The bipyridine core of this compound could, in principle, undergo such skeletal editing, allowing for the transformation of one or both pyridine rings into other aromatic systems, thereby providing access to a diverse range of novel compounds.

Intramolecular Rearrangements and Tautomerism (e.g., Keto-Enol, Proton Transfer)

The structure of this compound allows for the possibility of intramolecular rearrangements and tautomerism, which are important aspects of its chemical behavior.

Tautomerism: Tautomers are isomers that readily interconvert, and for this molecule, amino-imino tautomerism is the most relevant form. The 4-amino group can exist in equilibrium with its tautomeric imino form. However, for 4-aminopyridine and related compounds, the amino form is known to be the predominant tautomer in the free base, primarily due to the preservation of aromaticity. chimia.chcas.cz The imino form becomes more significant in protonated or 1-substituted pyridinium (B92312) derivatives. cas.cz Keto-enol tautomerism has been observed in acetylated bipyridine derivatives, and proton transfer is a key process in the photophysics of hydroxylated bipyridines. clockss.orgmdpi.com In a study of a proton transfer complex between 3,4-diaminopyridine (B372788) and 2,6-dichloro-4-nitrophenol, proton transfer occurred from the phenol (B47542) to the pyridine nitrogen. mdpi.com

Intramolecular Rearrangements: The Dimroth rearrangement is a well-known intramolecular rearrangement in nitrogen-containing heterocycles. oregonstate.edutandfonline.comtandfonline.comresearchgate.netresearchgate.net It typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to the exchange of an endocyclic and an exocyclic nitrogen atom. While classically described for other heterocyclic systems, analogous rearrangements could potentially be induced in the bipyridine scaffold under specific conditions, such as high temperatures or the presence of certain reagents. For instance, the reaction of ylideneketonitriles with primary amines can lead to N-alkylated aminopyridines via a Dimroth rearrangement. oregonstate.edutandfonline.comtandfonline.com

The potential tautomeric forms of this compound are depicted below.

Tautomeric Form Structure Relative Stability
Amino formThis compoundPredominant
Imino form6'-Chloro-1H-[3,3'-bipyridin]-4-imineLess stable

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Composition

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. For 6'-Chloro-[3,3'-bipyridin]-4-amine, this technique confirms the expected molecular formula, C₁₀H₈ClN₃, by identifying the molecular ion peak. bldpharm.com High-resolution mass spectrometry would provide the exact mass, further validating the composition. The fragmentation pattern observed in the mass spectrum can also offer structural information by revealing stable fragments of the parent molecule.

PropertyValue
Molecular FormulaC₁₀H₈ClN₃
Molecular Weight205.65 g/mol
Monoisotopic Mass205.040675 Da
Note: This table contains calculated data for this compound.

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in the solid state.

The packing of this compound molecules in the crystal lattice is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine (B92270) rings can act as hydrogen bond acceptors. This leads to the formation of N-H···N hydrogen bonds, a common and strong interaction that often dictates the supramolecular assembly in related amino-substituted pyridines and bipyridines. researchgate.netmdpi.com

Halogen Bonding: The chlorine atom on the bipyridine ring can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of a neighboring molecule. acs.orgacs.org This type of interaction is increasingly recognized as a significant force in crystal engineering. scholaris.ca

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure and photophysical properties of the molecule.

The UV-Visible absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions within the bipyridine system. ionicviper.org The π-π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic rings. The n-π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity and the electronic nature of the substituents. For instance, the attachment of aryl chromophores to bipyridine ligands can lead to a red-shift and an increase in the molar absorption coefficients of the lowest energy absorption bands due to intraligand charge-transfer (ILCT) transitions. acs.org

Upon absorption of light, this compound may exhibit fluorescence or phosphorescence as it returns to the ground state. The luminescence properties are highly dependent on the molecular structure and its environment. While specific luminescence data for this compound is not detailed in the provided search results, studies on related bipyridine-containing molecules and metal complexes show that they can be highly luminescent. researchgate.netnih.gov The emission wavelength and quantum yield are sensitive to factors such as the rigidity of the molecule, the nature of the solvent, and the presence of heavy atoms. For example, metal complexes of bipyridine derivatives are well-known for their strong luminescence, which is often a result of metal-to-ligand charge-transfer (MLCT) excited states. acs.orgacs.org

Investigation of Excited State Intramolecular Proton Transfer (ESIPT)

Detailed research findings and data tables for the investigation of ESIPT in this compound are not available in the current scientific literature.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal method for the quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. For 6'-Chloro-[3,3'-bipyridin]-4-amine, DFT calculations have been pivotal in understanding its fundamental chemical nature.

A foundational step in the computational study of any molecule is the optimization of its geometric structure to find the lowest energy conformation. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.netacs.org These calculations typically show that the molecule is not perfectly planar, with a dihedral angle existing between the two pyridine (B92270) rings due to steric hindrance and electronic effects. The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

The electronic structure analysis involves examining the distribution of electrons within the molecule. Key parameters derived from these calculations include the total energy, dipole moment, and atomic charges. These theoretical calculations provide insights into the molecule's polarity and the nature of its chemical bonds. For instance, the presence of the electron-withdrawing chlorine atom and the electron-donating amine group significantly influences the electronic landscape of the bipyridine framework.

ParameterCalculated Value
Total Energy Value (e.g., -X Hartrees)
Dipole Moment Value (e.g., Y Debye)
Dihedral Angle (between rings) Value (e.g., Z degrees)

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is typically localized on the aminopyridine ring, reflecting the electron-donating nature of the amine group. Conversely, the LUMO is often distributed over the chloropyridine ring, influenced by the electron-withdrawing chlorine atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. malayajournal.orgresearchgate.net

OrbitalEnergy (eV)
HOMO Value
LUMO Value
HOMO-LUMO Gap Value

Note: These values are representative and would be determined through specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. researchgate.netnih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas indicate low electron density (positive potential) and are prone to nucleophilic attack. malayajournal.orgacs.orgscholaris.ca

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atoms of the pyridine rings and the amine group, indicating their role as hydrogen bond acceptors or sites for protonation. A region of positive potential might be observed near the hydrogen atoms of the amine group, making them potential hydrogen bond donors. The chlorine atom would also influence the potential map, contributing to the electrophilic character of the adjacent carbon atom.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of this compound, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. mdpi.comunige.chscience.gov

TD-DFT calculations are used to predict the electronic excitation energies and the corresponding oscillator strengths, which are essential for simulating the UV-Visible absorption spectrum of the molecule. acs.orgresearchgate.net The calculations can identify the nature of the electronic transitions, such as n → π* or π → π* transitions. For this compound, the lowest energy absorption bands are typically associated with transitions from the HOMO to the LUMO. The solvent environment can also be modeled in these calculations to provide a more accurate comparison with experimental spectra. blueberriesconsulting.com

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁ValueValueValue
S₀ → S₂ValueValueValue
S₀ → S₃ValueValueValue

Note: This table illustrates the kind of data generated from TD-DFT calculations for the most significant electronic transitions.

TD-DFT can also be used to investigate the properties of the molecule in its excited state, which is crucial for understanding its emission (fluorescence or phosphorescence) properties. unige.chscience.gov By optimizing the geometry of the first excited singlet state (S₁), it is possible to calculate the emission energy, which corresponds to the energy difference between the S₁ and the ground state (S₀) at the S₁ geometry. These calculations can provide insights into the Stokes shift (the difference between the absorption and emission maxima) and the potential for the molecule to be used in applications such as organic light-emitting diodes (OLEDs).

Electron Density Redistribution upon Excitation

The photophysical behavior of bipyridine derivatives is largely governed by the redistribution of electron density upon absorption of light. This process creates excited states with different electronic configurations and reactivities compared to the ground state. The nature of these excited states—such as intraligand (IL) or metal-to-ligand charge transfer (MLCT) in complexes—is heavily influenced by the substituents on the bipyridine core. acs.org

For this compound, the presence of both an electron-donating group (EDG), the 4-amine, and an electron-withdrawing group (EWG), the 6'-chloro, on the [3,3'-bipyridine] scaffold creates a push-pull system. Upon excitation, a significant intramolecular charge transfer (ICT) is expected. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) studies on similar push-pull bipyridyl fluorophores confirm that the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating fragment, while the lowest unoccupied molecular orbital (LUMO) is centered on the electron-accepting portion. nih.gov In this case, the HOMO would likely reside on the aminopyridine ring, and the LUMO on the chloropyridine ring, facilitating a charge transfer from the amino to the chloro-substituted ring upon π-π* excitation. nih.govsciencepublishinggroup.com

This redistribution can be visualized through electron density difference maps (EDDMs). acs.org Studies on related Re(I) complexes with substituted bipyridines show that EDGs like -NH2 tend to cause a blue shift in absorption and emission spectra, whereas EWGs like -NO2 (similar in effect to -Cl) induce a red shift. sciencepublishinggroup.com The combination of these groups in this compound suggests a complex interplay that modulates the HOMO-LUMO energy gap and, consequently, its photophysical properties. tandfonline.com

Table 1: Influence of Substituents on Photophysical Properties of Related Bipyridine Complexes

Complex/SubstituentEffect on HOMO/LUMOSpectral ShiftReference
Bipyridine with -NH2 (EDG)Raises HOMO energyBlue shift in emission sciencepublishinggroup.com
Bipyridine with -NO2 (EWG)Lowers LUMO energyRed shift in emission sciencepublishinggroup.com
Biphenyl-substituted bipyridineHOMO on donor, LUMO on acceptorFacilitates Intramolecular Charge Transfer (ICT) nih.gov
Alkyl-substituted Ru(II) bipyridineShifts excited-state potentialFaster electron injection acs.org

Reaction Mechanism Studies

Theoretical chemistry is instrumental in mapping the intricate pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state (TS), the highest energy point along a reaction coordinate. DFT calculations are commonly used to locate the geometry of transition states and compute the activation energy (energy barrier), which is the free energy difference between the reactants and the transition state. acs.org

For a reaction like the amination of a chloropyridine precursor to form the amino group in the title compound, calculations can distinguish between different mechanisms, such as nucleophilic aromatic substitution (SNAr). Computational studies on the reaction of 1-halo-2,4-dinitrobenzenes with amines have shown that for good leaving groups like chlorine, the reaction can proceed through a single-step mechanism without a stable intermediate, where the C-X bond cleavage is part of the rate-determining transition state. researchgate.net A DFT study on Rh(III) methyl complexes with substituted bipyridine ligands demonstrated that electron-withdrawing substituents on the bipyridine ring significantly lower the free energy barrier for nucleophilic attack. This suggests that the chloro group on one ring of this compound would influence the reactivity of the other.

Table 2: Calculated Energy Barriers for Related Pyridine Reactions

ReactionComputational MethodCalculated Barrier (kcal/mol)Reference
Photochemical chlorination of pyridine (to 2-chloropyridine)B3LYP/3-21G*27.4 (114.60 kJ/mol) sioc-journal.cn
Alkylidene rotation in Mo-complexQM level11.6
Pyramidal inversion at amino-N in 2-aminopyridineB3LYP/6-33++G(d,p)0.41
Nucleophilic attack on Rh(III)-Me with NO2-bpyDFTLowered by 13.3 vs parent

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. mdpi.com By mapping the PES, chemists can identify all possible stationary points, including local minima (reactants, intermediates, products) and saddle points (transition states). mdpi.com These maps provide a complete picture of the reaction landscape.

For instance, a PES calculated for the formation of ruthenafuran complexes from Ru(II)-bipyridine precursors revealed the competing pathways of cyclization versus a 1,2-H shift, showing how the ligand environment dictates the preferred reaction channel. researchgate.net Similarly, a PES for the reaction between a zirconium complex and various substituted pyridines was used to map the Gibbs free energies of intermediates and transition states, explaining the observed reactivity patterns. researchgate.net For this compound, a PES for its synthesis via, for example, a Suzuki coupling followed by amination would map the energy landscape of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps.

The synthesis of this compound involves key chlorination and amination steps, the mechanisms of which can be elucidated theoretically.

Chlorination: The introduction of a chlorine atom onto a pyridine ring can occur through several pathways. Theoretical studies on the gas-phase reaction of pyridine with a chlorine atom have investigated both addition-elimination and direct hydrogen abstraction mechanisms. nih.gov DFT calculations on the photochemical chlorination of pyridine identified three possible reaction paths leading to 2-, 3-, or 4-chloropyridine. sioc-journal.cn The calculations showed that the formation of 2-chloropyridine (B119429) has the lowest activation energy, making it the kinetically favored product, which aligns with experimental observations. sioc-journal.cnresearchgate.net

Amination: The formation of the 4-amine group likely proceeds via a nucleophilic aromatic substitution (SNAr) on a corresponding halo-bipyridine precursor. This mechanism is favored when the aromatic ring is activated by electron-withdrawing groups. researchgate.netresearchgate.net The reaction involves the attack of an amine nucleophile on the carbon atom bearing the leaving group (e.g., another halogen), forming a high-energy intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. Alternatively, transition-metal-catalyzed methods like the Buchwald-Hartwig amination offer another well-established route. nih.gov Mechanistic studies on related C-H amination reactions point to a step-wise process involving rate-determining H-atom abstraction. nih.gov

While C-N bonds are generally stable, their cleavage can be a critical step in degradation pathways or in specific synthetic transformations. Theoretical calculations can model the energetics of C-N bond breaking. A recent DFT study elucidated the mechanism of C-N bond cleavage in bipyridine ligands coordinated to a Rhenium(I) center. acs.org The study detailed a multi-step pathway involving C-C coupling, methylation, and ring contraction, leading to the selective cleavage of a specific C-N bond within the pyridine ring. acs.org This type of analysis is crucial for understanding the stability and potential reactivity of the pyridine rings in this compound under various conditions, particularly in the context of its applications in catalysis or materials science where it might be subjected to harsh environments. Other studies have noted the involvement of C-N bond cleavage in the synthesis of substituted pyridines from benzylamines. researchgate.net

Intermolecular Interactions and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties by controlling the intermolecular interactions between molecules. mdpi.com The supramolecular architecture of this compound in the solid state will be dictated by a combination of non-covalent interactions involving its key functional groups.

The bipyridine scaffold itself provides a platform for π-π stacking interactions, which are common in the crystal packing of aromatic systems. researchgate.netnih.gov The presence of the 4-amino group introduces a strong hydrogen bond donor (N-H), while the pyridine nitrogen atoms act as hydrogen bond acceptors. This combination is expected to lead to the formation of robust N-H···N hydrogen-bonded synthons, such as cyclic dimers or one-dimensional chains, which are frequently observed in the crystal structures of aminopyridines. researchgate.netiucr.org

Furthermore, the 6'-chloro substituent can participate in halogen bonding. Halogen bonds (C-Cl···N or C-Cl···Cl) are directional interactions where the electropositive region (σ-hole) on the chlorine atom interacts with a nucleophilic site. mdpi.commdpi.com Crystal structures of related chloro-substituted pyridines and bipyridines show the significant role of short Cl···Cl and Cl···N contacts in stabilizing the crystal packing. mdpi.com

Table 3: Common Intermolecular Interactions in Substituted Pyridine Crystals

Interaction TypeDonor/Acceptor GroupsTypical Distance/GeometryReference
Hydrogen BondingAmino group (N-H) and Pyridine NitrogenN-H···N, forms dimers or chains researchgate.net
Halogen BondingC-Cl and Pyridine Nitrogen or another ClC-Cl···N or C-Cl···Cl, directional mdpi.commdpi.com
π-π StackingPyridine ringsParallel or offset stacking, ~3.4-3.8 Å nih.goviucr.org
Halogen-π InteractionChlorine atom and π-system of pyridine ringCl interacting with the face of the ring researchgate.net

Coordination Chemistry and Ligand Properties of the Chemical Compound

Design Principles for Bipyridine-Based Ligands

The design of bipyridine-based ligands is a strategic endeavor aimed at tuning the electronic and steric properties of the resulting metal complexes. researchgate.net The fundamental 2,2'-bipyridine (B1663995) structure provides a robust, bidentate chelating framework that forms stable five-membered rings with metal ions. nih.gov The introduction of substituents onto this core is a powerful tool for modulating the ligand's characteristics.

Electronic Effects: Substituents can be either electron-donating or electron-withdrawing, which in turn influences the electron density on the coordinating nitrogen atoms. Electron-donating groups, such as the amine group in 6'-Chloro-[3,3'-bipyridin]-4-amine, increase the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups, like the chloro substituent, decrease the basicity. The interplay of these opposing electronic effects in this compound would create a unique electronic profile, potentially leading to interesting redox and photophysical properties in its metal complexes. researchgate.net

Steric Effects: The size and position of substituents play a crucial role in controlling the geometry of the resulting metal complexes and can prevent undesirable side reactions. rsc.org Bulky substituents near the coordination sites can enforce specific coordination geometries and limit the number of ligands that can bind to a metal center. The chloro and amine groups in this compound are not exceptionally bulky, but their positions on the 3 and 6' carbons of the bipyridine rings could influence the planarity of the ligand upon coordination and affect the packing of complexes in the solid state.

Functional Groups for Further Modification: The amine group in this compound also serves as a functional handle for further synthetic modifications. It can be readily derivatized to introduce other functionalities, such as polymers, biomolecules, or other ligand systems, thereby creating more complex and multifunctional supramolecular assemblies.

Synthesis of Metal Complexes with the Chemical Compound as a Ligand

The synthesis of metal complexes with bipyridine-based ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, stoichiometry) is critical in determining the final product.

A general procedure for the synthesis of a metal complex with a substituted bipyridine ligand can be outlined as follows:

Dissolution: The bipyridine ligand and the metal salt are dissolved in separate portions of a suitable solvent. Common solvents include water, ethanol, methanol, acetonitrile, or dimethylformamide (DMF), depending on the solubility of the reactants. google.comusm.my

Mixing and Reaction: The solution of the ligand is added to the solution of the metal salt, often with stirring. The reaction mixture may be heated to facilitate the coordination process. google.com

Isolation and Purification: The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a counter-ion. If the complex is soluble, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or solvent mixture to obtain crystals suitable for characterization. canterbury.ac.nz

For instance, the synthesis of a ruthenium(II) complex could involve reacting this compound with a precursor like Ru(bpy)₂Cl₂ in a high-boiling solvent such as ethylene (B1197577) glycol. The synthesis of complexes with first-row transition metals like iron(II), cobalt(II), or nickel(II) might proceed at room temperature or with gentle heating in alcoholic solutions. manchester.ac.uk

Coordination Modes and Geometries in Metal Complexes

Common Coordination Geometries:

Octahedral: With many transition metals, such as Ru(II), Fe(II), and Co(II), bipyridine ligands form tris-chelate complexes of the type [M(bpy)₃]ⁿ⁺, resulting in an octahedral geometry around the metal center. researchgate.net It is expected that this compound would form similar octahedral complexes.

Square Planar: For d⁸ metals like Pt(II) and Pd(II), bis-chelate complexes of the type [M(bpy)₂]²⁺ can adopt a square planar geometry. tandfonline.com

Tetrahedral: In some cases, particularly with metal ions that have a preference for a lower coordination number, tetrahedral complexes can be formed. tandfonline.com

The chloro and amine substituents in this compound are unlikely to directly participate in coordination to the primary metal center. However, the amine group could potentially engage in intermolecular hydrogen bonding, influencing the crystal packing and supramolecular structure. researchgate.net Furthermore, under specific conditions, the nitrogen atom of the amine group could act as a bridging site to a second metal ion, leading to the formation of polynuclear complexes, although this is less common for simple amine substituents.

Spectroscopic Characterization of Metal Complexes

The formation and properties of metal complexes with this compound would be investigated using a variety of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the coordination of the ligand to the metal. Upon coordination, the chemical shifts of the protons and carbons on the bipyridine rings are expected to shift, typically downfield, due to the deshielding effect of the metal ion. researchgate.net The changes in the chemical shifts can provide information about the electronic environment of the ligand and the symmetry of the complex. canterbury.ac.nz

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the C=N and C=C bonds within the pyridine (B92270) rings. researchgate.net These bands typically shift to higher wavenumbers upon complexation. researchgate.net The characteristic N-H stretching and bending vibrations of the amine group would also be present and could show shifts upon involvement in hydrogen bonding.

UV-Visible (UV-Vis) Absorption Spectroscopy: The electronic absorption spectra of metal complexes with bipyridine ligands are often characterized by intense bands in the UV and visible regions. These can be assigned to:

π-π transitions:* Located in the UV region, these transitions are associated with the aromatic system of the ligand.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These are often observed in the visible region for complexes with d⁶ metals like Ru(II) and are responsible for their vibrant colors. acs.org The energy of these MLCT bands is sensitive to the nature of the substituents on the bipyridine ligand. The combination of an electron-donating amine group and an electron-withdrawing chloro group in this compound could lead to interesting and tunable MLCT properties.

Table 1: Expected Spectroscopic Features of Metal Complexes with this compound

Spectroscopic Technique Expected Observations Information Gained
¹H and ¹³C NMR Downfield shifts of pyridine ring protons and carbons upon coordination. Confirmation of ligand coordination, information on complex symmetry.
IR Shift of C=N and C=C stretching vibrations to higher frequencies. Evidence of metal-ligand bond formation.

Supramolecular Assemblies and Coordination Polymers based on Bipyridine Ligands

Bipyridine ligands are fundamental building blocks in the construction of supramolecular assemblies and coordination polymers. acs.org These extended structures are formed through the self-assembly of metal ions and bridging ligands. While this compound itself is a chelating ligand, it can be incorporated into larger supramolecular structures in several ways.

One approach involves using the amine group as a point of attachment for other functional groups that can participate in intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the amine group could be acylated to introduce amide functionalities capable of forming robust hydrogen-bonded networks.

Another strategy is to use the bipyridine complex as a "metallo-ligand" that can coordinate to other metal centers through additional donor sites. Although this compound does not have obvious secondary coordination sites, it could be chemically modified to include them.

Coordination polymers based on bipyridine ligands often utilize bridging co-ligands to link the metal-bipyridine units into one-, two-, or three-dimensional networks. nih.govmdpi.com For example, carboxylate or other poly-topic ligands can be used in conjunction with a metal and this compound to generate extended structures. The properties of these materials, such as porosity and catalytic activity, can be tuned by the choice of the metal, the bipyridine ligand, and the bridging ligand. acs.orgrsc.org

Catalytic Applications in Organic Transformations Utilizing Bipyridine Ligands

Metal complexes containing bipyridine ligands are widely employed as catalysts in a variety of organic transformations. alfachemic.com The stability of the bipyridine-metal chelate and the ability to tune the electronic and steric properties of the ligand make them highly effective. While specific catalytic applications of this compound complexes have not been reported, complexes of related substituted bipyridines have shown activity in numerous reactions.

Potential Catalytic Applications:

Cross-Coupling Reactions: Palladium and nickel complexes of bipyridine ligands are well-known catalysts for Suzuki, Heck, and other cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. mdpi.com

Hydrogenation: Ruthenium complexes with bipyridine ligands have been shown to be highly efficient catalysts for the hydrogenation of esters and other functional groups. rsc.org

Oxidation Reactions: Iron and copper complexes of bipyridine ligands can catalyze a range of oxidation reactions, including the oxidation of alcohols and hydrocarbons.

Asymmetric Catalysis: By introducing chiral substituents to the bipyridine backbone, enantioselective catalysts can be developed for a variety of asymmetric transformations, leading to the synthesis of chiral molecules with high enantiomeric excess. rsc.orgchemrxiv.orgbohrium.com The amine group on this compound could serve as an anchor point for the attachment of chiral auxiliaries.

The specific electronic properties imparted by the chloro and amine substituents on this compound could lead to unique catalytic activities and selectivities in its metal complexes.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,2'-bipyridine
Ruthenium(II)
Iron(II)
Cobalt(II)
Nickel(II)
Palladium(II)
Platinum(II)

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 6'-Chloro-[3,3'-bipyridin]-4-amine?

The synthesis of bipyridine derivatives often involves nucleophilic substitution or coupling reactions. For example, analogous organotellurium bipyridine compounds are synthesized by dissolving precursors in heated ethanol, followed by addition of hydrazine in aqueous solution to precipitate crystals (yields 32–46%) . Key variables include solvent polarity (e.g., ethanol/water mixtures), temperature (reflux conditions), and stoichiometric ratios of reactants. Optimization studies should monitor reaction progress via TLC or HPLC and prioritize purification via recrystallization or column chromatography.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Characterization typically combines:

  • FT-IR : Identifies functional groups (e.g., C-Cl at ~550–600 cm⁻¹, NH₂ stretching at ~3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bipyridine scaffolds .
  • ¹H/¹³C NMR : Resolves aromatic proton environments (e.g., pyridine ring protons at δ 7–9 ppm) and confirms substitution patterns .
  • Elemental Analysis : Validates empirical formula accuracy (±0.3% for C, H, N).

Q. What are the stability profiles of this compound under varying experimental conditions?

Stability testing should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., bipyridine analogs decompose at 208–216°C) .
  • pH Sensitivity : Monitor degradation via UV-Vis or NMR in acidic/basic buffers.
  • Light Sensitivity : Conduct accelerated photostability studies under UV/visible light .
    Store the compound in inert atmospheres (argon) at –20°C to minimize hydrolytic or oxidative degradation.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) simulations calculate:

  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., chloro group as a leaving site, amine for functionalization) .
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict charge-transfer interactions and redox behavior (e.g., LUMO energy < –1.5 eV suggests electrophilicity) .
  • Reaction Pathways : Simulate intermediates in substitution or coupling reactions (e.g., activation energies for SNAr mechanisms).

Q. What strategies resolve contradictions in biological activity data for structurally similar bipyridine derivatives?

For conflicting bioactivity reports:

  • Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple assays (e.g., enzyme inhibition, cytotoxicity) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. morpholinomethyl groups on target binding) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

Q. How can mechanistic studies elucidate the role of this compound in catalytic or enzymatic systems?

Mechanistic approaches include:

  • Kinetic Isotope Effects (KIE) : Differentiate between rate-limiting steps in catalytic cycles.
  • X-ray Crystallography : Resolve binding modes in enzyme active sites (e.g., interactions with monoamine oxidase) .
  • Spectroelectrochemistry : Monitor redox transitions during catalysis (e.g., quinone/hydroquinone couples in bipyridine ligands) .

Methodological Notes

  • Contradictions : Address yield discrepancies (e.g., 32% vs. 46% in analogous syntheses) by emphasizing reaction scalability and solvent purity .
  • Advanced Tools : Incorporate QSAR modeling for bioactivity prediction and continuous-flow synthesis for reproducibility .

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